3,5-Dibromotoluene
Overview
Description
3,5-Dibromotoluene is a brominated derivative of toluene where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other compounds.
Synthesis Analysis
The synthesis of this compound derivatives can involve halogenation reactions. For instance, a novel compound was synthesized by bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene, which resulted in a dibromo compound with additional substituents . Another study reported the formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene, indicating the reactivity of such dibromotoluene derivatives under certain conditions .
Molecular Structure Analysis
The molecular structure of dibromotoluene derivatives has been investigated using density functional theory (DFT) calculations. These studies provide insights into the energies, optimized structures, harmonic vibrational frequencies, and other spectroscopic properties of such molecules . For example, the optimized structure and vibrational assignments of 2,5-dibromotoluene were evaluated, which can be related to the structural analysis of this compound .
Chemical Reactions Analysis
Dibromotoluene compounds participate in various chemical reactions. The study on α,α-Dibromotoluene as a monomer for polymer synthesis illustrates the reactivity of dibromotoluene in polycondensation reactions, leading to polymers with potential applications . The formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene also demonstrates the compound's involvement in organolithium chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromotoluene derivatives can be characterized by their vibrational spectroscopy data, molecular electrostatic potential (MEP), and nuclear magnetic resonance (NMR) shifts. These properties are crucial for understanding the reactivity and potential applications of the compound. For instance, the binding of toluene with serum albumin protein was investigated, which could be relevant for the interaction of this compound with biological molecules . The electronic properties, such as HOMO and LUMO energies, are also significant for assessing the chemical behavior of these compounds .
Scientific Research Applications
Synthesis and Molecular Structure
3,5-Dibromotoluene has been utilized in the synthesis of various complex compounds. For instance, it was involved in the preparation of palladium and platinum complexes containing phosphine sulfide-based SCS pincer ligand. These complexes demonstrated significant photoluminescence properties, indicating potential applications in materials science (Kanbara & Yamamoto, 2003).
Crystallography and Structural Analysis
Research on this compound has also contributed to crystallography. The crystal data for this compound at 293 K have been determined, providing valuable information for understanding its physical properties and potential applications in material sciences (Belaaraj, Chanh, Haget, & Tauler, 1985).
Chemical Synthesis and Organic Chemistry
In organic chemistry, this compound has been used as a starting material for synthesizing other complex organic compounds. For example, its reaction with magnesium and trimethylchlorosilane led to the synthesis of 5,5'-dimethyl-3,3'-bis(trimethylsilyl)biphenyl, showing its versatility in organic synthesis (Yue, 2000).
Reactions and Derivatives
The reactivity of this compound under different conditions has been a subject of interest. For example, it has been studied for its ability to form 3-lithium-4,5-dehydrotoluene under specific conditions, demonstrating its potential for creating novel chemical structures (Stoyanovich & Marakatkina, 1979).
Spectroscopic Investigations
Spectroscopic studies involving this compound have been conducted to understand its binding mechanisms with proteins like human serum albumin. These investigations are crucial in drug design and pharmacology (Subbiah, Muthusamy, & Murugan, 2021).
Catalysis and Chemical Reactions
This compound has been used in catalysis, particularly in Suzuki reactions. Its role in synthesizing mono-arylpyridyl bromides, which are key intermediates in generating bioactive compounds, highlights its significance in medicinal chemistry (Zhang et al., 2007).
Safety and Hazards
Future Directions
The market demand for 3,5-Dibromotoluene is driven by its applications in various industries. The pharmaceutical industry is the largest consumer of the compound, where it is used as an intermediate in the synthesis of drugs . As the demand for this compound continues to grow, manufacturers can take advantage of the market opportunities and produce the compound to meet the industry’s needs .
Mechanism of Action
Target of Action
3,5-Dibromotoluene is primarily used in the field of organic synthesis . It serves as a building block for the synthesis of various organic compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.
Mode of Action
The mode of action of this compound involves its incorporation into the desired molecule, allowing for the formation of new chemical bonds and the creation of complex structures . The bromine atoms attached to the toluene molecule can participate in various reactions, leading to the formation of new compounds.
properties
IUPAC Name |
1,3-dibromo-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKKOVGCHDUSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167064 | |
Record name | Benzene, 1,3-dibromo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1611-92-3 | |
Record name | 3,5-Dibromotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dibromo-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1611-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-dibromo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.